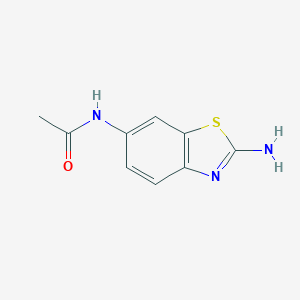

N-(2-Amino-benzothiazol-6-yl)-acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSUAKMKDAAYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282918 | |

| Record name | N-(2-Amino-benzothiazol-6-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22307-44-4 | |

| Record name | 22307-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-benzothiazol-6-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-amino-1,3-benzothiazol-6-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2 Amino Benzothiazol 6 Yl Acetamide and Its Analogues

Strategies for Benzothiazole (B30560) Ring System Formation

The benzothiazole core is a privileged scaffold in drug discovery, and various methods have been developed for its synthesis. These strategies can be broadly categorized into condensation reactions, copper-catalyzed cyclizations, and intramolecular cyclization pathways.

Condensation Reactions Utilizing 2-Aminobenzenethiol Precursors

The most classical and widely employed method for the synthesis of the benzothiazole ring is the condensation of 2-aminobenzenethiols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. researchgate.netnih.gov This approach is valued for its simplicity and the ready availability of starting materials.

The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the benzothiazole ring. A variety of catalysts and reaction conditions have been explored to improve the efficiency and scope of this reaction. For instance, the use of catalysts like H2O2/HCl in ethanol (B145695) at room temperature has been shown to be effective for the condensation of 2-aminothiophenol (B119425) with a range of aldehydes, affording 2-substituted benzothiazoles in excellent yields. researchgate.net

| Catalyst/Reagent | Aldehyde/Carboxylic Acid | Solvent | Conditions | Yield (%) |

| H2O2/HCl | Aromatic/Aliphatic Aldehydes | Ethanol | Room Temperature | High |

| Ionic Liquid | Aromatic Aldehydes | Solvent-free | Microwave | Good to Excellent |

| Iodine | Aldehydes | DMF | - | High |

| Air/DMSO | Aryl Aldehydes | DMSO | Catalyst-free | Good to Excellent |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have emerged as powerful tools for the formation of C-S bonds, providing an alternative route to the benzothiazole ring system. These methods often involve the intramolecular cyclization of ortho-halo-substituted anilides or thioamides. hilarispublisher.comwikipedia.org The use of copper catalysts offers advantages in terms of milder reaction conditions and broader substrate scope compared to traditional methods.

A general method involves the copper-catalyzed cyclization of ortho-haloanilides, which is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. wikipedia.orgrroij.com Ligands such as 1,10-phenanthroline (B135089) can accelerate and stabilize the reaction. wikipedia.org This methodology has been successfully applied to the parallel synthesis of libraries of benzoxazoles and benzothiazoles. wikipedia.org

| Copper Catalyst | Ligand | Substrate | Base | Solvent | Temperature (°C) |

| CuI | 1,10-phenanthroline | o-Haloanilides | Cs2CO3 | Dioxane | Reflux |

| Cu(II)-BINAM complex | - | N-(2-chlorophenyl) benzothioamide | Cs2CO3 | Acetonitrile | 82 |

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies provide a direct route to the benzothiazole nucleus from appropriately functionalized acyclic precursors. These methods often involve the formation of a C-S bond through various activation modes.

One common approach is the oxidative cyclization of thioformanilides or thiobenzanilides. researchgate.netresearchgate.net Oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used to facilitate this transformation at ambient temperature. hilarispublisher.com Visible-light-driven photoredox catalysis has also been employed for the radical cyclization of thioanilides, representing a green and efficient method for C-H functionalization and C-S bond formation. researchgate.net

Another pathway involves the intramolecular cyclization of ortho-halothiobenzanilides, which can be achieved under metal-free conditions using visible light. researchgate.net This photocyclization tolerates a wide range of functional groups and provides high efficiency and selectivity.

Functionalization at the Acetamide (B32628) Moiety

The introduction of the acetamide group is a critical step in the synthesis of N-(2-Amino-benzothiazol-6-yl)-acetamide and its analogues. This is typically achieved through acylation of a suitable aminobenzothiazole precursor or via nucleophilic substitution reactions.

Acylation of Aminobenzothiazole Precursors

The most direct method for introducing the acetamide group is the acylation of an aminobenzothiazole. For the synthesis of the target compound, a common strategy involves starting from 2-amino-6-nitrobenzothiazole. The 2-amino group is first protected, often by acetylation, followed by the reduction of the nitro group at the 6-position to an amino group. This newly formed amino group is then acylated to introduce the desired acetamide functionality. organic-chemistry.org

Acetic acid can be used directly as an acetylating agent for 2-aminobenzothiazoles, offering a more stable and less corrosive alternative to acetic anhydride (B1165640) or acetyl chloride. researchgate.net This method has been successfully used for the synthesis of N-(benzo[d]thiazol-2-yl)acetamide and N-(6-nitrobenzo[d]thiazol-2-yl)acetamide. researchgate.net

A variety of acylation conditions have been reported, often employing acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of 6-substituted 2-aminobenzothiazoles with chloroacetyl chloride is a common step in the synthesis of more complex derivatives. organic-chemistry.org

| Acylating Agent | Amine Precursor | Solvent | Conditions |

| Acetic Acid | 2-Aminobenzothiazoles | - | Reflux |

| Chloroacetyl Chloride | 6-Substituted 2-aminobenzothiazoles | Dry Benzene (B151609) | - |

| Acetic Anhydride | 2-Amino-6-nitrobenzothiazole | Pyridine | - |

Nucleophilic Substitution Reactions with Halogenated Acetamide Intermediates

While less commonly reported for the specific synthesis of this compound, nucleophilic aromatic substitution (SNAr) reactions represent a plausible approach. This would theoretically involve the reaction of a halogenated benzothiazole, such as 6-bromo-2-aminobenzothiazole, with acetamide or a related nucleophile.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful methods for the formation of C-N bonds and could potentially be applied in this context. wikipedia.org The Ullmann-type reaction, which is copper-catalyzed, is used for the conversion of aryl halides to aryl amines. wikipedia.org The Buchwald-Hartwig reaction, which is palladium-catalyzed, is another highly versatile method for C-N bond formation.

However, specific examples of the direct coupling of a halogenated 2-aminobenzothiazole (B30445) with acetamide to form the target compound are scarce in the literature. The more prevalent synthetic strategies involve the construction of the acetamide moiety through the acylation of a pre-existing amino group on the benzothiazole ring. The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been achieved via a Suzuki cross-coupling reaction of N-protected 6-bromobenzothiazoles with aryl boronic acids, demonstrating the utility of C-C bond formation on a pre-functionalized benzothiazole core. researchgate.net

Strategies for Substitution at the Benzothiazole Ring System

The functionalization of the benzothiazole core is a key strategy for developing novel compounds with specific properties. Among the various methods, transition-metal-catalyzed cross-coupling reactions have become a powerful tool for creating carbon-carbon (C-C) and carbon-heteroatom bonds at the benzothiazole ring. These reactions offer a versatile and efficient pathway to introduce a wide array of substituents, thereby modifying the electronic and steric characteristics of the parent molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Methodology)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from N-(6-bromobenzo[d]thiazol-2-yl)acetamide. nih.govsemanticscholar.org This methodology involves the reaction of an organoboron reagent (like a boronic acid or its ester) with a halide (in this case, the bromo-substituted benzothiazole) in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Suzuki reaction is favored due to its mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance of various functional groups. nih.govresearchgate.net

The general scheme for this synthesis involves the coupling of N-(6-bromobenzo[d]thiazol-2-yl)acetamide with different aryl boronic acids or their pinacol (B44631) esters, catalyzed by a Pd(0) complex. nih.gov This approach has been successfully used to synthesize a variety of 2-amino-6-arylbenzothiazoles and their N-acetylated derivatives. nih.govnih.gov

The efficiency and yield of the Suzuki cross-coupling reaction are highly dependent on several parameters, including the choice of catalyst, solvent, base, and reaction temperature. nih.gov Optimization of these conditions is crucial for achieving high yields, especially with potentially challenging substrates like benzothiazoles. nih.gov

Studies on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown that a combination of a Pd(0) catalyst, a suitable solvent, and an appropriate base is necessary for the reaction to proceed efficiently. nih.gov For instance, various solvents such as toluene, dimethylformamide (DMF), and 1,4-dioxane (B91453) have been tested at temperatures ranging from 80–100 °C. nih.gov Among these, 1,4-dioxane was often found to be the optimal solvent, likely due to its superior solvation of the reactants. nih.gov

The choice of palladium catalyst and base is also critical. While conventional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, sometimes with low yields for hindered substrates, other catalyst systems have been explored to improve outcomes. nih.gov The following table summarizes the optimization of reaction conditions for a model Suzuki coupling reaction.

| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 100 | Moderate | nih.gov |

| Pd(PPh₃)₄ | DMF | Na₂CO₃ | 100 | Good | nih.gov |

| Pd(PPh₃)₄ | 1,4-Dioxane | Na₂CO₃ | 100 | Excellent | nih.gov |

| Pd(OAc)₂ | 1,4-Dioxane/H₂O | K₂CO₃ | 80 | Low | nih.gov |

| PdCl₂(dppf) | 1,4-Dioxane/H₂O | K₂CO₃ | 80 | Moderate | nih.gov |

| Pd(OAc)₂ (ligand-free) | DMF | K₂CO₃ | 120 | Excellent | nih.gov |

The presence of a free amino group in the 2-position of the benzothiazole ring can complicate cross-coupling reactions. The amino moiety is basic and nucleophilic, which can lead to side reactions and potentially lower yields of the desired C-C coupled product. nih.gov To circumvent this issue, protection of the amino group is a common and effective strategy.

In the synthesis of this compound derivatives, the amino group is protected as an acetamide. nih.govsemanticscholar.org This is achieved through acylation of the precursor, 2-amino-6-bromobenzothiazole, to form N-(6-bromobenzo[d]thiazol-2-yl)acetamide. nih.govnih.gov This protection serves two main purposes: it deactivates the nucleophilicity of the amino group, preventing it from interfering with the catalytic cycle of the palladium catalyst, and it enhances the stability of the substrate under the reaction conditions. This strategy has been shown to substantially enhance the yields of the subsequent Suzuki cross-coupling reactions, leading to good to excellent yields of the N-(6-arylbenzo[d]thiazol-2-yl)acetamide products. nih.govsemanticscholar.org

Introduction of Diverse Aryl and Heteroaryl Substituents

The Suzuki-Miyaura coupling methodology is highly valued for its broad substrate scope, allowing for the introduction of a wide variety of substituents onto the benzothiazole core. By using N-(6-bromobenzo[d]thiazol-2-yl)acetamide as the coupling partner, a diverse library of derivatives can be synthesized by simply varying the organoboron reagent. nih.gov

Researchers have successfully coupled the protected benzothiazole with a range of aryl boronic acids and aryl boronic acid pinacol esters. nih.govnih.gov This includes simple phenyl groups as well as those bearing either electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -Cl) substituents. nih.gov For example, coupling with phenyl boronic acid yielded the 6-phenyl product in 80% yield, while using p-tolylboronic acid resulted in an 85% yield. nih.gov Even sterically demanding or electronically modified groups, such as 3,5-bis(trifluoromethyl)phenyl, have been successfully introduced in high yield. nih.gov This versatility is a key advantage for creating analogues of this compound with tailored electronic and structural features.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. bohrium.comairo.co.in These principles include the use of less hazardous reagents, environmentally benign solvents, and energy-efficient methods. airo.co.in For the synthesis of benzothiazole derivatives, several green approaches have been developed, moving away from traditional methods that often require harsh conditions or toxic chemicals. bohrium.comairo.co.in These modern techniques include microwave-assisted synthesis, the use of alternative and reusable reaction media like ionic liquids, and solvent-free reaction conditions. airo.co.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and improved reaction selectivity. airo.co.inmdpi.com

This technology has been successfully applied to the synthesis of various benzothiazole derivatives. nih.govscielo.br For example, the condensation reaction between 2-aminothiophenols and aldehydes to form the benzothiazole ring can be completed in minutes with high yields under microwave irradiation, compared to several hours required for conventional heating. mdpi.comscielo.br In the context of this compound and its analogues, microwave-assisted methods can be employed in multiple steps, such as the formation of the core benzothiazole ring or subsequent derivatization steps. researchgate.netresearchgate.net The synthesis of various N-(benzo[d]thiazol-2-yl)acetamide derivatives has been reported using microwave assistance, highlighting the method's efficiency and potential for creating libraries of related compounds in a more environmentally friendly manner. researchgate.netresearchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact by minimizing or eliminating the use of volatile and often toxic organic solvents. tsijournals.com These methodologies offer numerous advantages, including enhanced reaction rates, higher yields, simplified work-up procedures, and increased safety. uokerbala.edu.iq In the synthesis of this compound and its analogues, solvent-free approaches, particularly those utilizing microwave irradiation and solid-phase techniques, have emerged as powerful tools.

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has become a popular strategy for constructing the 2-aminobenzothiazole scaffold and its derivatives. uokerbala.edu.iqnih.gov This technique utilizes the efficient heating of reactants through microwave energy, which can dramatically shorten reaction times and improve yields compared to conventional heating methods. uokerbala.edu.iq Reactions are often performed by adsorbing the reactants onto a solid support, such as zeolite, which can also act as a catalyst. tsijournals.com

For instance, the synthesis of substituted benzothiazoles has been successfully carried out over NaY zeolite under microwave irradiation without any solvent. tsijournals.com This method is noted for being clean, fast, efficient, and environmentally benign. tsijournals.com In a typical procedure, reactants are mixed with the solid support and irradiated in a microwave oven for a few minutes. tsijournals.com The product is then extracted from the solid support, and the support can often be washed and reused. tsijournals.com

Another prominent solvent-free approach involves mechanochemistry or "grindstone chemistry," where mechanical energy is used to initiate and sustain chemical reactions between solid reactants. While specific applications to this compound are not extensively detailed, this methodology is a key component of solvent-free synthesis and has been applied to a wide range of heterocyclic compounds.

Furthermore, solid-phase synthesis offers a viable route for preparing libraries of 2-aminobenzothiazole derivatives under conditions that can be adapted to be solvent-free. nih.govnih.gov In this approach, one of the reactants is immobilized on a solid support (resin), and subsequent reactions are carried out. The final product is then cleaved from the resin. nih.gov This method simplifies purification, as excess reagents and by-products can be washed away easily. nih.gov

The synthesis of various 2-aminobenzothiazole analogues has been achieved using these green chemistry principles. Research has demonstrated the synthesis of a range of these compounds in moderate to high yields using techniques that are free from ligands, bases, and other additives, often under microwave heating. researchgate.net One study reported a catalyst-free, microwave-assisted procedure in a green medium for synthesizing related heterocyclic systems, highlighting the move towards milder, transition-metal-free conditions. nih.govrsc.org

The table below summarizes findings from various studies on the solvent-free synthesis of 2-aminobenzothiazole derivatives, showcasing the conditions and outcomes.

| Reactants | Methodology | Catalyst/Support | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole (B37678), Hydrazine hydrate | Microwave Irradiation | NaY Zeolite | 7 min | Not specified | tsijournals.com |

| 2-Hydrazinobenzothiazole, Various aldehydes | Microwave Irradiation | Zeolite | 1-2 min | Not specified | tsijournals.com |

| Benzylamine, 2-Bromophenyl isothiocyanate | Microwave Heating (in Ethanol*) | CuI (5 mol%) | 30 min | 27-89 | researchgate.net |

| Amines, 4-Hydroxycoumarins, Ketones | Microwave-assisted | Not specified | Not specified | Not specified | researchgate.net |

| 2-Aminobenzothiazole, α-Bromoketones | Microwave-assisted (in Water) | Catalyst-free | Not specified | High | nih.govrsc.org |

Note: While this reaction was conducted in ethanol, it represents a significant reduction in solvent volume and a move towards greener conditions, often associated with solvent-free principles.

These examples underscore the utility and potential of solvent-free conditions in the synthesis of the 2-aminobenzothiazole core structure. The application of these methodologies to the specific synthesis of this compound would involve the acetylation of 6-amino-2-aminobenzothiazole under similar microwave-assisted or solid-supported solventless conditions, which is a promising area for further research. nih.gov

Investigational Studies on the Biological Activities of N 2 Amino Benzothiazol 6 Yl Acetamide and Its Derivatives

Oncological Research and Anticancer Potency

Derivatives of N-(2-Amino-benzothiazol-6-yl)-acetamide have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have explored their effects on cell proliferation, cytotoxicity against various cancer models, and their role as enzyme inhibitors in key cancer-related pathways.

Evaluation of Antiproliferative Effects in Diverse Cancer Cell Lines

The antiproliferative activity of benzothiazole (B30560) derivatives has been demonstrated across a wide range of cancer cell lines. For instance, a series of 2-aminobenzothiazole (B30445) derivatives were synthesized and evaluated for their antitumor potential, with one compound emerging as a potent antiproliferative agent against HCT116 (colon cancer), A549 (lung cancer), and A375 (melanoma) cell lines, exhibiting IC50 values of 6.43 ± 0.72, 9.62 ± 1.14, and 8.07 ± 1.36 μM, respectively. nih.gov This particular derivative also showed high selectivity, with minimal cytotoxicity against normal peripheral blood mononuclear cells (PBMCs). nih.gov

In another study, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested. These compounds induced a significant reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines. mdpi.com The introduction of electron-withdrawing groups, such as halogens and nitro groups, on the phenylacetamide moiety was found to enhance the antiproliferative activity. semanticscholar.org

Furthermore, novel benzothiazole derivatives have been shown to possess a broad spectrum of antiproliferative activity against various cancer cell lines. nih.gov For example, the derivative N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) was found to be highly cytotoxic to U87 (glioblastoma) and HeLa (cervical cancer) cells, with IC50 values below 50 nM. nih.gov

Cytotoxicity Assessments Against Specific Human Cancer Models

Cytotoxicity studies are crucial for determining the cancer-killing potential of new compounds. Several this compound derivatives have demonstrated significant cytotoxic effects against various human cancer models. For instance, a study involving three benzothiazole derivatives, including N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, evaluated their cytotoxicity against the human lung carcinoma cell line A549. jnu.ac.bd The N-acetylated nitro derivative showed interesting cytotoxic properties with an IC50 value of 68 μg/mL. jnu.ac.bd

In other research, a hydrazine-based benzothiazole derivative exhibited potent cytotoxicity against HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer) cell lines, with IC50 values of 2.41 µM and 4.31 µM, respectively. nih.goveuropeanreview.org Another series of 2-aminobenzothiazole-thiazolidinedione hybrids showed strong inhibitory activity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the range of 7.44 to 9.99 μM. nih.gov

The cytotoxic effects of these compounds are often dose-dependent. For example, a study on 2-aminobenzothiazole in human laryngeal carcinoma (HEp-2) cells showed a dose-dependent decrease in cell viability, with an IC50 value calculated to be 5 µM for a 24-hour treatment. europeanreview.org

Role as Potential Enzyme Inhibitors in Cancer Pathways (e.g., PI3Kγ)

The phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival, and their dysregulation is often linked to cancer. Several benzothiazole derivatives have been investigated as potential PI3K inhibitors.

A novel series of benzothiazole derivatives was designed and synthesized as selective PI3Kβ inhibitors. mdpi.com Among the synthesized compounds, two showed potent inhibitory activity against PI3Kβ, with excellent selectivity over other PI3K isoforms (α, γ, δ) and mTOR. mdpi.com Another study focused on developing 2-aminobenzothiazole derivatives as PI3Kγ inhibitors. nih.gov While some of the synthesized compounds showed moderate inhibition of PI3Kγ, their anticancer effects were determined not to be primarily through this mechanism, suggesting other pathways may be involved. nih.gov

Research has also explored the potential of these derivatives to inhibit other kinases involved in cancer progression. For instance, certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are key targets in cancer therapy. nih.gov

Antimicrobial Efficacy and Mechanisms of Action

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. These studies have focused on their activity against a range of bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the antibacterial potential of benzothiazole acetamide (B32628) derivatives. In one study, a series of 2-mercaptobenzothiazole (B37678) acetamide derivatives were synthesized and screened for their in vitro antibacterial activity. nih.gov Certain compounds in this series exhibited significant antibacterial activity, comparable to the standard drug levofloxacin, against both Gram-positive and Gram-negative bacteria. nih.gov

Another study investigated the antibacterial activity of N-(benzo[d]thiazol-2-yl)acetamide and N-(6-nitrobenzo[d]thiazol-2-yl)acetamide. semanticscholar.org The nitro-substituted derivative was found to be relatively more potent, particularly against various species of Escherichia coli. semanticscholar.org The study also noted that, in general, 2-hydroxy derivatives of benzothiazole showed more powerful antibacterial activity compared to the 2-acetanilide derivatives against both Gram-positive and Gram-negative bacteria. semanticscholar.org

The synthesis of new amide derivatives of 2-aminobenzothiazole has also yielded compounds with moderate activity against E. coli, K. pneumonia, and S. epidermidis. impactfactor.org

Antifungal Properties and Spectrum of Activity

The antifungal potential of this compound derivatives has also been a focus of research. A study involving the synthesis of N-(benzo[d]thiazol-2-yl)acetamide showed moderate to good inhibitory activity against common fungal strains such as Penicillium notatum, Candida albicans, Aspergillus niger, and Aspergillus flavus. umpr.ac.id At a concentration of 300 µ g/disc , one of the synthesized acetamides showed significant zones of inhibition against these fungi. umpr.ac.id

A new series of 6-substituted 2-aminobenzothiazole derivatives were screened for their in vitro antimicrobial properties, with almost all compounds showing antifungal activity. nih.gov Specifically, two compounds demonstrated notable activity with MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis, and importantly, they did not show any cytotoxic effects on human cells. nih.gov

Further research into C-6 methyl-substituted benzothiazole derivatives revealed potent antifungal activity against C. albicans. scitechjournals.com The inclusion of a nitro group as a substituent was considered beneficial as fungi rarely acquire resistance to such compounds. scitechjournals.com

Anti-Tuberculosis Activity Against Mycobacterium Strains

Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a notable study, a series of substituted benzothiazole-N-phenyl acetamides were synthesized and evaluated for their antitubercular effects. Among the tested compounds, two derivatives, designated as 6e and 6l, exhibited significant activity against the Mycobacterium tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC) value of 25 μg/mL. researchgate.net

Further research into 2-amino benzothiazole scaffolds has identified molecules with potent bactericidal activity against both replicating and non-replicating M. tuberculosis. mdpi.comacs.org Some analogs were capable of completely sterilizing replicating bacterial cultures at a concentration of 100 μM after 21 days. mdpi.com Another study focusing on 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives reported even more potent activity, with some compounds showing MIC values as low as 0.82 μM against the H37Rv strain. mdpi.com These findings underscore the potential of the benzothiazole-acetamide framework in the development of new anti-tuberculosis agents.

Table 1: Anti-Tuberculosis Activity of this compound Derivatives

| Compound/Derivative | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Derivative 6e | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

| Derivative 6l | M. tuberculosis H37Rv | 25 µg/mL | researchgate.net |

| 2-Amino benzothiazole analogs | Replicating M. tuberculosis | 100 µM (sterilization) | mdpi.com |

| Derivative 5k | M. tuberculosis H37Rv | 0.82 µM | mdpi.com |

| Derivative 5i | M. tuberculosis H37Rv | 0.91 µM | mdpi.com |

Investigations into Microbial Resistance Modulation

Research has extended into the potential of benzothiazole derivatives to modulate microbial resistance, addressing the critical challenge of drug-resistant pathogens. A groundbreaking study investigated a novel benzothiazole derivative, SN12, for its role as an antibacterial synergist against Pseudomonas aeruginosa. The findings revealed that SN12 significantly enhanced the efficacy of conventional antibiotics. nih.gov Specifically, it potentiated the antibacterial effects of tobramycin, vancomycin, and ciprofloxacin (B1669076) by 100-fold, 200-fold, and 1000-fold, respectively, in a murine infection model. nih.gov

Crucially, the study also demonstrated that SN12 played a significant role in reducing the development of antibiotic resistance. nih.gov By targeting the Gac/Rsm two-component system in P. aeruginosa, this benzothiazole derivative presents a promising strategy to resensitize resistant bacteria to existing antibiotics and slow the emergence of resistance. nih.gov While this research focused on P. aeruginosa, it highlights a potential mechanism by which this compound derivatives could be developed to combat resistance in various microbial species.

Anti-Inflammatory Research

The anti-inflammatory potential of the benzothiazole nucleus has been a subject of significant scientific inquiry. The mechanism of action is thought to involve the inhibition of key inflammatory pathways.

Modulation of Inflammatory Mediators and Pathways

The benzothiazole core is believed to exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation. nih.gov Additionally, some theories suggest that these compounds may act by inhibiting beta-2 receptors of bradykinin, another crucial inflammatory mediator. nih.gov

Studies on N-acylated and N-alkylated 2-aminobenzothiazoles have demonstrated their ability to suppress the generation of prostaglandin (B15479496) E2 (PGE2), a key player in inflammatory diseases. nih.gov Certain derivatives from this class exhibited potent in vivo anti-inflammatory activity, surpassing that of the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov This indicates a strong potential for this compound derivatives to modulate critical inflammatory pathways.

Inhibition of Specific Kinases (e.g., p38 MAP Kinase)

A more targeted approach to anti-inflammatory action involves the inhibition of specific kinases involved in the inflammatory cascade. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in this process, and its inhibition can effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

Researchers have successfully designed and synthesized novel N-(benzothiazol-2-yl) acetamide derivatives as inhibitors of p38α MAP kinase. Docking studies have predicted the binding modes of these compounds within the active site of the p38α MAP kinase enzyme. The development of these specific kinase inhibitors highlights a sophisticated strategy for creating potent anti-inflammatory agents based on the benzothiazole-acetamide scaffold.

Enzyme Inhibition Studies

Beyond their antimicrobial and anti-inflammatory properties, derivatives of this compound have been investigated as inhibitors of other clinically relevant enzymes.

Urease Inhibition: In Vitro and In Silico Investigations

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. The inhibition of urease is a key therapeutic strategy for these conditions.

A study on a series of thioxothiazolidinyl-acetamides, which are derivatives of the core structure, identified them as potent urease inhibitors. The in vitro anti-urease assay against Proteus vulgaris revealed two compounds, 6e and 6i, as highly active agents with IC50 values of 15.27 ± 2.40 and 17.78 ± 3.75 µg/mL, respectively. nih.gov Kinetic studies with the most potent derivative, 6i, indicated a competitive mode of inhibition. nih.gov

In silico molecular docking and dynamic simulation studies were also conducted to understand the interaction between these derivatives and the urease enzyme. The simulations showed that the inhibitors form stable polar and nonpolar contacts with crucial amino acid residues and the nickel cofactors within the enzyme's binding site. nih.gov Another investigation into 2-amino-6-arylbenzothiazoles also demonstrated significant urease inhibition, with the most active compound showing an IC50 value of 26.35 µg/mL.

Table 2: Urease Inhibition by Derivatives of this compound

| Derivative Class | Compound | Urease Inhibition (IC50) | Reference |

|---|---|---|---|

| Thioxothiazolidinyl-acetamides | 6e | 15.27 ± 2.40 µg/mL | nih.gov |

| Thioxothiazolidinyl-acetamides | 6i | 17.78 ± 3.75 µg/mL | nih.gov |

| 2-Amino-6-arylbenzothiazoles | 6-phenylbenzo[d]thiazole-2-amine | 26.35 µg/mL |

Glycosidase and Alpha-Amylase Inhibition in Metabolic Disorder Models

Derivatives of this compound have been a subject of interest in the management of metabolic disorders, particularly type II diabetes mellitus. One therapeutic strategy for this condition is the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase, which can help control postprandial hyperglycemia. preprints.orgnih.gov Inhibiting these enzymes delays carbohydrate digestion and glucose absorption. nih.govnih.gov

Research has shown that various benzothiazole derivatives possess the ability to inhibit these key enzymes. For instance, computational docking studies have been performed on compounds like N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide to explore their potential as α-glucosidase inhibitors. preprints.orgresearchgate.net These studies suggest a high potential for this class of compounds to interact with and inhibit the active sites of these enzymes. preprints.org While specific data for this compound is limited in the provided context, broader studies on related benzothiazine acetamide derivatives have demonstrated significant dose-dependent inhibitory activity against both α-glucosidase and α-amylase. dovepress.com

In one study, a synthetic compound, FA2, showed potent inhibition of both α-glucosidase and α-amylase with 69.4% and 70.8% inhibition, respectively, at a concentration of 500 µM. dovepress.com The 50% inhibitory concentration (IC50) for this compound was found to be 18.82 ± 0.89 µM for α-glucosidase and 5.17 ± 0.28 µM for α-amylase, indicating significant potential compared to the reference drug, acarbose. dovepress.com

| Compound/Extract | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| FA2 (a benzothiazine acetamide derivative) | α-Glucosidase | 18.82 ± 0.89 µM | dovepress.com |

| FA2 (a benzothiazine acetamide derivative) | α-Amylase | 5.17 ± 0.28 µM | dovepress.com |

| Acarbose (Reference) | α-Glucosidase | 58.8 ± 2.69 µM | dovepress.com |

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-cells, and its inhibition is a target for modulating immune responses. A novel series of 2-amino-6-carboxamidobenzothiazoles, closely related to this compound, has been discovered to possess potent Lck inhibitory properties. nih.gov This discovery highlights the potential of the benzothiazole scaffold in developing agents for immunosuppression and treating autoimmune diseases. researchgate.net A detailed structure-activity relationship (SAR) study was conducted on this series, leading to the development of highly efficient chemistry for their synthesis. nih.gov

Antioxidant Research

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, focusing on their ability to scavenge harmful free radicals. Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in numerous diseases, making antioxidant research crucial. niscair.res.in

Nitric oxide (NO) is a signaling molecule that can become harmful at high concentrations, contributing to oxidative damage. The ability of N-(6-arylbenzo[d]thiazole-2-yl)acetamides to scavenge nitric oxide has been evaluated. Studies on a series of these compounds demonstrated notable NO scavenging activity. researchgate.netresearchgate.net For example, at a concentration of 40 µg/mL, several derivatives exhibited significant scavenging percentages, indicating their potential to mitigate the damaging effects of excessive nitric oxide.

| Compound | Concentration | % Nitric Oxide Scavenging | Reference |

|---|---|---|---|

| N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 40 µg/mL | 45.2 ± 0.11 | researchgate.net |

| N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 40 µg/mL | 42.7 ± 0.24 | researchgate.net |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 40 µg/mL | 39.8 ± 0.19 | researchgate.net |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of compounds. nih.gov Benzothiazole derivatives have been synthesized and tested for their antioxidant activities using this method. jocpr.com Studies on benzothiazol-2-yl-hydrazone derivatives, which share the core benzothiazole structure, revealed that compounds featuring methoxy (B1213986) groups showed promising antioxidant activity, in some cases superior to the standard ascorbic acid. niscair.res.in The effectiveness is often quantified by the IC50 value, which represents the concentration required to scavenge 50% of DPPH radicals. niscair.res.in For instance, a Schiff's base derivative, o-Vanilidine-2-amino-6-bromo benzothiazole, showed an IC50 value of 248.82 µg/mL in a DPPH assay. jocpr.com

| Compound Class | Assay | Finding | Reference |

|---|---|---|---|

| Benzothiazole Schiff's Bases | DPPH Radical Scavenging | Showed good activity compared to standard. | jocpr.com |

| Benzothiazol-2-yl-hydrazones | DPPH Radical Scavenging | Derivatives with methoxy groups showed promising activity, some better than ascorbic acid. | niscair.res.in |

Neurological Research and Anticonvulsant Potential

The benzothiazole nucleus is a key feature in several compounds investigated for neurological disorders, particularly epilepsy. ekb.eg A number of studies have focused on synthesizing and evaluating this compound derivatives for their anticonvulsant properties. These compounds have been screened using standard models such as the maximal electroshock seizure (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies compounds that can raise the seizure threshold. ekb.egresearchgate.net

In one study, a series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives were synthesized and tested. nih.gov Two compounds, 5b and 5q, were particularly potent in the MES test, with ED50 values of 15.4 and 18.6 mg/kg, respectively. nih.gov Their protective indices (PI), a ratio of neurotoxicity to anticonvulsant potency, were significantly higher than those of standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Another study on N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives also found promising results. ekb.egresearchgate.net Compound 4a, in particular, was effective in both MES and scPTZ screens, with ED50 values of 58 mg/kg and 56 mg/kg, respectively. ekb.eg This compound was noted to be about six times more potent than the reference drug ethosuximide (B1671622) in the scPTZ test. ekb.eg

| Compound | Test Model | Anticonvulsant Activity (ED50) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| Compound 5b | MES | 15.4 mg/kg | 20.7 | nih.gov |

| Compound 5q | MES | 18.6 mg/kg | 34.9 | nih.gov |

| Compound 4a | MES | 58 mg/kg | >5.17 | ekb.eg |

| Compound 4a | scPTZ | 56 mg/kg | >5.35 | ekb.eg |

| Compound 5j | MES | 54.8 mg/kg | 8.96 | mdpi.comresearchgate.net |

| Compound 5j | scPTZ | 52.8 mg/kg | 9.30 | mdpi.comresearchgate.net |

| Phenytoin (Standard) | MES | Not specified | 6.9 | nih.gov |

| Carbamazepine (Standard) | MES | 11.8 mg/kg | 8.1 | nih.govmdpi.com |

| Ethosuximide (Standard) | scPTZ | 130 mg/kg | Not specified | ekb.eg |

Mechanistic Elucidation of N 2 Amino Benzothiazol 6 Yl Acetamide Action

Molecular Target Identification and Validation

Research into the benzothiazole (B30560) scaffold has identified several key molecular targets, suggesting that compounds like N-(2-Amino-benzothiazol-6-yl)-acetamide may act on multiple proteins to exert their biological effects. The validation of these targets is often a crucial step in drug discovery.

Key molecular targets identified for benzothiazole derivatives include:

Bacterial DNA Gyrase and Topoisomerase IV : These essential bacterial enzymes control DNA topology and are validated targets for antibacterial agents. Numerous benzothiazole-based compounds have been designed to inhibit the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govacs.org

Heat Shock Protein 90 (Hsp90) : This molecular chaperone is involved in the folding and stability of numerous client proteins associated with cancer. Due to structural similarities in the ATP-binding site (Bergerat fold) between Hsp90 and DNA gyrase B, inhibitors have been successfully redesigned to target Hsp90's C-terminal binding region. nih.gov

Protein Kinases : Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives such as N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been identified as potential inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia. mdpi.com

Other Enzymes : Various other enzymes have been identified as targets for benzothiazole derivatives. For instance, certain N-(6-arylbenzo[d]thiazol-2-yl)acetamides are potent inhibitors of the urease enzyme. mdpi.comnih.gov In silico studies have also suggested Candida albicans N-myristoyltransferase as a potential target for N-acetylated 2-aminobenzothiazoles. umpr.ac.id

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest)

Benzothiazole derivatives frequently exert their cytotoxic effects against cancer cells by inducing programmed cell death (apoptosis) and interfering with the cell cycle.

One extensively studied benzothiazole derivative, YLT322, induces apoptosis in human cancer cells through the mitochondrial pathway. nih.gov This process involves several key events:

Modulation of Bcl-2 Family Proteins : An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Mitochondrial Disruption : The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Caspase Activation : Released cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3. nih.gov Notably, the activation of caspase-8, associated with the extrinsic apoptosis pathway, was not observed. nih.gov

Furthermore, these compounds can disrupt crucial cell survival signaling pathways. Studies have shown that treatment with benzothiazole derivatives can lead to the downregulation of phosphorylated p42/44 MAPK and phosphorylated Akt, key components of pathways that promote cell proliferation and survival. nih.gov While direct evidence for cell cycle arrest by this compound is not prominent, related compounds are known to induce cell cycle arrest, often at the G2/M phase, as a mechanism to inhibit cancer cell growth. mdpi.com

Enzyme-Ligand Binding Dynamics and Inhibition Modes

Understanding how benzothiazole compounds bind to their target enzymes is critical for elucidating their mechanism of inhibition and for optimizing their structure to improve potency.

DNA Gyrase B : X-ray crystallography has revealed the binding mode of benzothiazole inhibitors within the ATP-binding pocket of the E. coli GyrB subunit. acs.org This pocket, known as the Bergerat fold, is also present in Hsp90. nih.gov The inhibitors typically form crucial hydrogen bonds and hydrophobic interactions within this site, preventing ATP from binding and blocking the enzyme's function.

Urease : For N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, molecular docking studies indicate that they bind to the non-metallic active site of the urease enzyme. The inhibition is believed to occur through the formation of hydrogen bonds between the compound and key amino acid residues in the active site, thereby blocking substrate access and hydrolysis. mdpi.comnih.govresearchgate.net

N-myristoyltransferase : In silico analysis of N-(benzo[d]thiazol-2-yl)acetamide binding to the Candida albicans N-myristoyltransferase enzyme suggests a specific orientation within the binding pocket. The non-polar benzene (B151609) ring of the benzothiazole core projects into a hydrophobic gap surrounded by non-polar amino acid residues, indicating that hydrophobic interactions are a key component of the binding dynamics. umpr.ac.id

DNA Interaction Studies (e.g., DNA Gyrase Inhibition)

A primary mechanism of action for many benzothiazole derivatives, particularly those with antibacterial properties, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. acs.org These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.

Mechanism of Inhibition : DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis. Benzothiazole-based inhibitors specifically target the ATP-binding site located on the GyrB subunit. nih.govdiva-portal.org By competitively blocking ATP binding, these compounds prevent the conformational changes necessary for the enzyme to cleave and reseal the DNA strands. This leads to a cessation of DNA replication and ultimately results in bacterial cell death.

Inhibitory Potency : Structure-activity relationship studies have led to the development of benzothiazole derivatives with potent inhibitory activity. Several compounds exhibit E. coli gyrase inhibitory activity in the low nanomolar range (IC₅₀ = 10–25 nM). acs.org The optimization of substituents on the benzothiazole scaffold has been shown to improve the inhibitory activity against DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria. acs.org This targeted action on a validated bacterial target underscores the potential of the benzothiazole scaffold in developing new antibacterial agents.

Structure Activity Relationship Sar Studies of N 2 Amino Benzothiazol 6 Yl Acetamide Derivatives

Impact of Substitutions on Benzothiazole (B30560) Core (C-2 and C-6 Positions)

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with substitutions at the C-2 and C-6 positions playing a pivotal role in modulating the biological activity of its derivatives. benthamscience.comresearchgate.net Literature extensively documents that modifications at these positions significantly influence the therapeutic potential of these compounds. benthamscience.com

For derivatives of 2-aminobenzothiazole (B30445), the nature of the substituent at the C-2 position is a primary determinant of activity. The introduction of various aryl groups, heterocyclic rings, or aliphatic chains can lead to a broad spectrum of pharmacological responses, including anticancer and anti-inflammatory effects. researchgate.netnih.gov Similarly, the C-6 position is a key site for modification, where the introduction of different functional groups can enhance potency and selectivity. mdpi.com For instance, the presence of a nitro or cyano group at the C-6 position has been found to increase antiproliferative activity in certain cancer cell lines. mdpi.com

In a study focusing on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, various aryl boronic acids and pinacol (B44631) esters were coupled at the C-6 position. mdpi.com This research demonstrated that the nature of the aryl substituent at C-6 significantly impacts the urease inhibitory activity of these compounds. mdpi.com The presence of a p-tolyl group at this position resulted in the most active compound in the series, highlighting the importance of this substitution for specific biological targets. mdpi.comresearchgate.net

The following table summarizes the impact of substitutions at the C-6 position on the urease inhibition activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. mdpi.com

| Compound ID | C-6 Substituent | % Urease Inhibition | IC50 (µM) |

| 3a | Phenyl | 85.3 ± 0.54 | 18.32 ± 0.12 |

| 3b | p-Tolyl | 92.1 ± 0.32 | 15.23 ± 0.09 |

| 3c | 4-Fluorophenyl | 88.7 ± 0.61 | 17.11 ± 0.15 |

| 3d | 4-Methoxyphenyl | 82.4 ± 0.48 | 19.54 ± 0.18 |

| 3e | 3-Nitrophenyl | 79.8 ± 0.72 | 21.34 ± 0.21 |

| 3f | 2,4-Dichlorophenyl | 86.5 ± 0.59 | 17.89 ± 0.16 |

| 3g | Naphthalen-1-yl | 84.1 ± 0.51 | 18.98 ± 0.14 |

| 3h | Pyridin-3-yl | 80.9 ± 0.66 | 20.76 ± 0.19 |

| Standard (Thiourea) | - | 70.2 ± 0.39 | 22.16 ± 0.25 |

Influence of Acetamide (B32628) Moiety Modifications

Modifications of the acetamide moiety at the 2-amino position of the benzothiazole core have been extensively explored to develop novel therapeutic agents. The acetamide group serves as a versatile linker, allowing for the introduction of a wide array of substituents that can interact with biological targets.

In one study, a series of novel 2-aminobenzothiazole compounds were synthesized by reacting 2-chloro-N-(benzothiazol-2-yl)acetamide with various amines and substituted piperazines. nih.govacs.orgresearchgate.net This led to the generation of N-(1,3-benzothiazol-2-yl)-2-(substituted amino)acetamides. The nature of the substituent introduced on the acetamide nitrogen was found to be crucial for the observed anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines. acs.orgresearchgate.net For instance, compounds bearing a 4-nitroaniline (B120555) or a piperazine-4-nitroaniline moiety exhibited significant growth inhibition. acs.orgresearchgate.net

Another study focused on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential BCR-ABL1 inhibitors. nih.gov The modification of the phenoxyacetamide portion of the molecule led to varying inhibitory activities. The most potent compound in this series demonstrated significant anti-tumor effects against K562 cells. nih.gov

The table below presents the PI3Kγ inhibitory activity of some N-(1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide derivatives. researchgate.net

| Compound ID | Acetamide Moiety Substituent | % PI3Kγ Inhibition @ 100 µM |

| OMS1 | Cyclohexylamino | 47 |

| OMS2 | m-Toluidine | 48 |

| OMS5 | 4-Nitroaniline | Not specified as primary mechanism |

| OMS9 | Morpholine | Not specified |

| OMS14 | Piperazine-4-nitroaniline | Not specified as primary mechanism |

Electronic and Steric Effects of Substituents on Biological Potency

The electronic and steric properties of substituents on the N-(2-Amino-benzothiazol-6-yl)-acetamide scaffold are critical determinants of biological activity. The interplay of these effects influences the molecule's ability to bind to its target and elicit a biological response.

Electron-donating and electron-withdrawing groups can significantly alter the electron density of the benzothiazole ring system, thereby affecting its interaction with biological macromolecules. For instance, in some series of 2-phenylbenzothiazole (B1203474) derivatives, the presence of electron-donating substituents on the 2-phenyl ring was found to be less toxic and more effective. mdpi.com Conversely, other studies on different benzothiazole derivatives have shown that electron-withdrawing groups such as nitro, carboxyl, and halogens can lead to enhanced biological activity. chemistryjournal.net

In the case of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, the electronic nature of the substituent on the C-6 aryl ring influences urease inhibitory activity. mdpi.com While a simple correlation is not always evident, the data suggests that both electron-donating (p-tolyl) and electron-withdrawing (4-fluorophenyl) groups can lead to potent compounds, indicating a complex interplay of electronic and steric factors. mdpi.com

Steric hindrance is another crucial factor. The size and shape of the substituents can dictate the conformational flexibility of the molecule and its ability to fit into the binding pocket of a target enzyme or receptor. The introduction of bulky groups can either enhance binding by promoting favorable hydrophobic interactions or reduce activity by preventing the molecule from adopting the correct binding conformation.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.com For this compound derivatives, the key pharmacophoric features can be deduced from the structure-activity relationship studies.

The essential features for the biological activity of these compounds generally include:

Aromatic/Heterocyclic Core: The benzothiazole ring system serves as a rigid scaffold, correctly positioning the other functional groups for interaction with the target.

Hydrogen Bond Donors and Acceptors: The amino and acetamide groups provide crucial hydrogen bond donor and acceptor sites. The NH of the 2-amino group and the C=O of the acetamide are key interaction points.

Hydrophobic/Aromatic Regions: Substituents at the C-6 position and on the acetamide moiety can provide hydrophobic or aromatic interactions that contribute to binding affinity. For example, the aryl group at C-6 in N-(6-arylbenzo[d]thiazol-2-yl)acetamides is a key hydrophobic feature. mdpi.com

Specific Linker Geometry: The acetamide linker plays a role in defining the distance and orientation between the benzothiazole core and the terminal substituent, which is critical for optimal target engagement.

Molecular docking studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives as urease inhibitors have provided further insights into their binding mode. mdpi.comresearchgate.net These studies revealed that the compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding interactions playing a crucial role in their inhibitory activity. mdpi.comresearchgate.net This information is invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Preclinical Evaluation of N 2 Amino Benzothiazol 6 Yl Acetamide and Its Analogues

In Vitro Efficacy Assessments in Cell-Based Assays

The initial stages of preclinical evaluation typically involve a battery of in vitro assays to determine the compound's activity at a cellular level. These assessments are crucial for establishing a preliminary understanding of the compound's mechanism of action and for selecting promising candidates for further development.

Determination of Half Maximal Inhibitory Concentration (IC50) Values

The half maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. For N-(2-Amino-benzothiazol-6-yl)-acetamide and its analogues, IC50 values have been determined against a variety of cancer cell lines to assess their anti-proliferative potential.

A study focused on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, which are closely related to the core compound, identified potent anti-tumor activity. For instance, one of the most potent compounds in this series, designated 10m, demonstrated an IC50 value of 0.98 μM against K562 human myeloid leukemia cells. nih.gov Another analogue, 10f, showed an IC50 of 2.7 μM in the same cell line. nih.gov

In a different study, a series of 2-aminobenzothiazole (B30445) derivatives were evaluated for their antiproliferative effects. One compound in this series exhibited IC50 values of 6.43 ± 0.72 μM, 9.62 ± 1.14 μM, and 8.07 ± 1.36 μM against HCT116 (colon cancer), A549 (lung cancer), and A375 (melanoma) cell lines, respectively. nih.gov Furthermore, the parent compound, 2-aminobenzothiazole, was found to have an IC50 value of 5 µM on HEp-2 human laryngeal carcinoma cells. europeanreview.org

The table below summarizes the IC50 values of some this compound analogues against various cancer cell lines.

| Compound/Analogue | Cell Line | IC50 (µM) |

| Analogue 10m | K562 (Human Myeloid Leukemia) | 0.98 |

| Analogue 10f | K562 (Human Myeloid Leukemia) | 2.7 |

| A 2-aminobenzothiazole derivative | HCT116 (Colon Cancer) | 6.43 ± 0.72 |

| A 2-aminobenzothiazole derivative | A549 (Lung Cancer) | 9.62 ± 1.14 |

| A 2-aminobenzothiazole derivative | A375 (Melanoma) | 8.07 ± 1.36 |

| 2-aminobenzothiazole | HEp-2 (Laryngeal Carcinoma) | 5 |

Cell Viability and Proliferation Assays

Beyond determining the IC50, cell viability and proliferation assays provide a more detailed picture of a compound's cytostatic and cytotoxic effects. Various analogues of this compound have been shown to significantly reduce cell viability and inhibit the proliferation of cancer cells.

For example, a class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives was tested against both sensitive and resistant cell lines of melanoma, leukemia, and pancreatic cancer. nih.gov The compounds in this family consistently exhibited activity in the medium to low micromolar range. nih.gov The lead compound from this series was found to induce cell death through the concomitant induction of apoptosis and autophagy. preprints.org

In another investigation, the in vitro antiproliferative activity of a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, which share the benzothiazole (B30560) core, was assessed against four human cancer cell lines: HCT116, MCF-7, U87 MG, and A549, using an MTT assay. nih.gov These studies highlight the broad-spectrum antiproliferative potential of the benzothiazole scaffold.

In Vivo Efficacy Models

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. In vivo models allow for the assessment of a compound's therapeutic effect in a more complex biological system.

Animal Models for Disease States (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for evaluating the anti-inflammatory activity of novel compounds. A number of 2-amino benzothiazole derivatives have demonstrated significant anti-inflammatory effects in this model.

In one study, a series of novel 2-amino benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. sphinxsai.com All the tested compounds showed significant (P < 0.05–0.001) anti-inflammatory activity against carrageenan-induced paw edema. sphinxsai.com Notably, compounds with a chloro substitution at the 5-position and methoxy (B1213986) substitutions at the 4 and 6-positions of the benzothiazole ring system showed enhanced anti-inflammatory activity. sphinxsai.com

Another study on N-acylated and N-alkylated 2-aminobenzothiazoles also reported in vivo anti-inflammatory activity in a rat-paw carrageenan-edema assay, with some compounds exhibiting activity greater than that of the standard drug, indomethacin. mdpi.com These findings underscore the potential of the 2-aminobenzothiazole scaffold in developing new anti-inflammatory agents.

Tumor Growth Inhibition in Xenograft Models

To assess the in vivo anti-cancer efficacy of this compound analogues, tumor xenograft models are frequently employed. These models involve the implantation of human cancer cells into immunocompromised mice, which then develop tumors.

One study reported that a 2-aminobenzothiazole derivative, compound 3, demonstrated a 62% reduction in tumor growth in an MC38 xenograft model when administered at a subcutaneous dose of 200 mg/kg. nih.gov In a separate study, a benzothiazole derivative, 25a, was evaluated in a PC-3 mouse xenograft model and showed a tumor growth inhibition rate of 49.0% at a dose of 30 mg/kg, which was comparable to the standard-of-care drug SAHA (48.3%). nih.gov

Furthermore, the lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, 6b, demonstrated a significant reduction of tumor growth in an A375 xenograft model in mice. preprints.org These results provide strong evidence for the in vivo anti-tumor potential of this class of compounds.

Pharmacokinetic Profiling (Excluding Specific Dosage)

Pharmacokinetic (PK) profiling is essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. While specific dosage information is excluded from this review, the general pharmacokinetic characteristics of 2-aminobenzothiazole derivatives have been investigated.

One study on a series of 2-amino benzothiazoles noted that a key liability for the series was metabolic stability, with some compounds exhibiting short half-lives. biorxiv.org However, the same study also identified key compounds with good permeability, low protein binding, and a lack of cytochrome P450 (CYP) inhibition. biorxiv.org

In contrast, another investigation of a 2-aminobenzothiazole derivative, compound 3, reported suitable in vivo PK profiles across different species and good oral bioavailability. nih.gov Similarly, the lead compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family was reported to have good pharmacokinetic properties. preprints.org These mixed findings suggest that the pharmacokinetic profile of 2-aminobenzothiazole derivatives can be significantly influenced by their specific structural modifications, highlighting the importance of careful lead optimization to achieve desirable drug-like properties.

Computational Chemistry Approaches in N 2 Amino Benzothiazol 6 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Active Site Binding Analysis of Enzyme Targets

While direct molecular docking studies on N-(2-Amino-benzothiazol-6-yl)-acetamide are not extensively documented in publicly available research, studies on closely related derivatives provide valuable insights into potential enzyme targets. For instance, a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives have been investigated for their antimicrobial potential through molecular docking against DNA gyrase (PDB: 3G75). nih.goveurekaselect.comresearchgate.net This enzyme is crucial for bacterial DNA replication and is a well-established target for antibacterial agents. The docking studies for these derivatives aimed to elucidate the probable interactions within the active site of DNA gyrase. nih.goveurekaselect.comresearchgate.net

Another relevant study focused on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives and their inhibitory activity against the urease enzyme. researchgate.netmdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. The in silico analysis revealed that these acetamide (B32628) derivatives could bind to the non-metallic active site of the urease enzyme, suggesting a potential mechanism for its inhibition. researchgate.netmdpi.com These findings suggest that enzymes like DNA gyrase and urease could be potential targets for this compound as well, warranting further investigation.

Prediction of Binding Affinities and Modes

The prediction of binding affinity, often expressed as a docking score, is a key outcome of molecular docking simulations. For the 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives targeting DNA gyrase, a correlation was observed between the docking scores and the experimentally determined antimicrobial activity, indicating the reliability of the computational model. nih.govresearchgate.net Specifically, compounds with better docking scores generally exhibited lower minimum inhibitory concentrations (MICs). nih.goveurekaselect.com

In the case of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives and their interaction with urease, molecular docking studies were instrumental in understanding the structure-activity relationship. researchgate.netmdpi.com The analysis of the binding modes revealed that hydrogen bonding interactions between the compounds and the enzyme were crucial for the inhibitory activity. researchgate.netmdpi.com For example, the acetamide group could act as a hydrogen bond donor or acceptor, contributing to the stability of the ligand-enzyme complex. While specific binding affinity values for this compound are not available, the data from these related compounds provide a strong basis for future computational studies to predict its binding affinity and mode of interaction with various enzyme targets.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 |

Hypothetical data based on a study of a related acetamide derivative for illustrative purposes. nih.gov

Charge Distribution Analysis (MESP)

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Although a specific MESP analysis for this compound has not been reported, DFT studies on other heterocyclic compounds routinely employ this technique. materialsciencejournal.org For a molecule like this compound, one would expect the MESP to show negative potential around the nitrogen and oxygen atoms of the amino and acetamide groups, respectively, as well as the nitrogen and sulfur atoms of the benzothiazole (B30560) ring, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amino and amide groups would likely exhibit positive potential, highlighting their electrophilic nature. This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological activity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. While specific MD simulation studies focused on the conformational analysis of this compound are scarce, research on related benzothiazole derivatives highlights the utility of this approach.

For example, MD simulations have been used to evaluate the stability of complexes formed between benzothiazole-profen hybrid amides and human serum albumin (HSA). nih.gov These simulations can reveal how the ligand adapts its conformation within the binding pocket of the protein and assess the stability of the key interactions over time. Such studies are crucial for understanding the pharmacokinetic properties of a drug candidate. Future MD simulations on this compound could elucidate its preferred conformations in different environments (e.g., in aqueous solution versus a protein binding site) and provide a more comprehensive understanding of its dynamic behavior.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

While specific experimental NMR data for N-(2-Amino-benzothiazol-6-yl)-acetamide are not widely reported in peer-reviewed literature, the expected signals can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons:

Aromatic Protons: Three protons on the benzothiazole (B30560) ring system would appear in the aromatic region (typically δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (as doublets, or doublet of doublets) would confirm their positions at C4, C5, and C7.

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the C2-amino group. The chemical shift of this peak can vary and is dependent on the solvent and concentration.

Amide Proton (-NH-): A singlet corresponding to the proton of the acetamide (B32628) group, typically observed further downfield.

Acetyl Protons (-CH₃): A sharp singlet integrating to three protons for the methyl group of the acetamide moiety, usually found in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would provide signals for each of the nine unique carbon atoms in the structure:

Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically around δ 168-172 ppm.

Benzothiazole Carbons: Seven distinct signals corresponding to the carbons of the bicyclic ring system. The carbon atom at C2, bonded to two nitrogen atoms and a sulfur atom, would be expected at a significantly downfield chemical shift.

Methyl Carbon (-CH₃): A signal in the upfield region of the spectrum (typically δ 20-30 ppm).

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Type |

| Amine N-H | 3400-3250 | Symmetric & Asymmetric Stretching |

| Amide N-H | ~3300 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (-CH₃) | 2960-2850 | Stretching |

| Amide C=O (Amide I) | 1680-1630 | Stretching |

| Aromatic C=C & C=N | 1600-1450 | Stretching |

| Amide N-H (Amide II) | 1570-1515 | Bending |

| C-N | 1350-1000 | Stretching |

| C-S | 770-690 | Stretching |

Note: The table presents typical ranges for the expected vibrations. Actual peak positions can vary based on the molecular environment and sample preparation.

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₉H₉N₃OS.

The calculated exact mass of the molecule is 207.0466 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be expected at this value. More commonly, using techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 208.0544.